2-bromo-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzamide
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Description
2-bromo-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential use in the field of medicinal chemistry. This compound has been shown to have promising results in various research studies, making it an exciting area of research for future studies.
Scientific Research Applications
Medicinal Chemistry Applications
Antipsychotic Agents and Dopaminergic Activity : A study highlighted the synthesis and evaluation of benzamides, including compounds structurally related to "2-bromo-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzamide", for their antidopaminergic properties. These compounds, particularly the benzamide class, showed potential for investigating dopamine D-2 mediated responses and in radiolabeled form for receptor binding studies, indicating their utility in developing antipsychotic drugs with lower extrapyramidal side effects (Högberg et al., 1990).
Organometallic Chemistry and Synthesis
Carbonic Anhydrase Inhibition : Compounds with a bromophenol backbone, similar in structure to the queried chemical, have shown inhibitory capacities against human cytosolic carbonic anhydrase II. This suggests their potential application in developing treatments for conditions like glaucoma, epilepsy, and osteoporosis, where carbonic anhydrase inhibitors are relevant (Balaydın et al., 2012).
Chemical Synthesis and Characterization : Research into ortho-lithiated derivatives of protected phenylboronic acids, closely related to the compound of interest, provides insights into the synthesis of ortho-functionalized arylboronic acids. Such compounds are significant for the development of novel organometallic reagents and intermediates in organic synthesis, showcasing the compound's relevance in synthetic chemistry (Da̧browski et al., 2007).
Pharmacological Implications
Antifungal Activity : Novel derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have demonstrated antifungal activity against pathogens like Fusarium oxysporum and Saccharomyces cerevisiae. This indicates the compound's potential as a lead for developing new antifungal agents (Ienascu et al., 2018).
properties
IUPAC Name |
2-bromo-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO4/c1-22-15-8-7-11(9-16(15)23-2)14(20)10-19-17(21)12-5-3-4-6-13(12)18/h3-9,14,20H,10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOSJQILQIGRIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNC(=O)C2=CC=CC=C2Br)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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